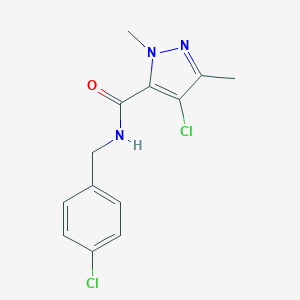![molecular formula C16H20N4O4 B279914 Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279914.png)
Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "DMPP" and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
DMPP acts as an agonist for purinergic receptors, specifically the P2X1 and P2X3 subtypes. Upon binding to these receptors, DMPP induces a calcium influx into the cell, leading to downstream signaling events. This mechanism of action is the basis for DMPP's effects on various cell types.
Biochemical and Physiological Effects:
DMPP has been found to have a variety of biochemical and physiological effects. It has been shown to induce platelet aggregation, increase intracellular calcium levels in immune cells, and modulate synaptic transmission in neurons. DMPP has also been found to have anti-inflammatory effects in certain contexts.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in lab experiments. It is a potent and selective agonist for purinergic receptors, allowing for precise control over the signaling pathways being studied. DMPP is also relatively stable and easy to synthesize. However, DMPP has limitations as well. It has a short half-life and can be rapidly metabolized in vivo, limiting its usefulness in certain contexts.
Future Directions
There are several future directions for research involving DMPP. One area of interest is the role of purinergic signaling in cancer progression, and DMPP could be used as a tool to investigate this. Additionally, the potential anti-inflammatory effects of DMPP could be further explored in various disease models. Finally, the development of more stable analogs of DMPP could expand its potential applications in scientific research.
Synthesis Methods
DMPP can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 5,7-dimethyl-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethyl chloroformate in the presence of a base to yield DMPP.
Scientific Research Applications
DMPP has been found to have a variety of applications in scientific research. It has been used as a tool to study the role of purinergic receptors in various physiological and pathological conditions. DMPP has also been used to investigate the effects of purinergic signaling on immune cells, platelets, and neurons.
Properties
Molecular Formula |
C16H20N4O4 |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H20N4O4/c1-4-24-16(22)14-10(2)17-13-9-12(18-20(13)11(14)3)15(21)19-5-7-23-8-6-19/h9H,4-8H2,1-3H3 |
InChI Key |
AQAUKXBQAGNXCW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)N3CCOCC3)N=C1C)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)N3CCOCC3)N=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)


![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
